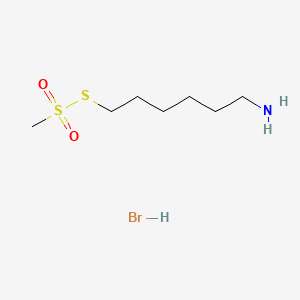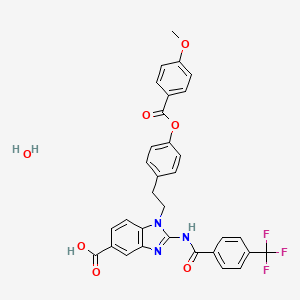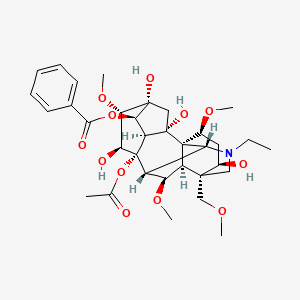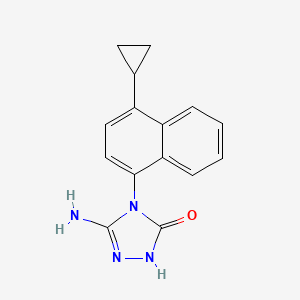
6α-Chlorodexamethasone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6α-Chlorodexamethasone, also known as this compound, is a useful research compound. Its molecular formula is C22H28ClFO5 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Eco-friendly Chromatographic Methods
Research has developed eco-friendly chromatographic methods for the simultaneous determination of chlorocresol and betamethasone dipropionate in topical formulations. This supports green chemistry by reducing solvent consumption and environmental impact, indicating a potential area where 6α-Chlorodexamethasone might be applied in developing environmentally friendly pharmaceutical analysis techniques (Muchakayala et al., 2021).
Theoretical Studies on Electronic Spectra and NMR
A theoretical study on electronic spectra and NMR of hydroxy-androsterone derivatives demonstrates the utility of computational chemistry in understanding the physical and chemical properties of steroidal compounds. This suggests that similar computational approaches could be applied to this compound to predict its behavior in various environments (Jie, 2005).
Evaluation of Maternal Drug Exposure
Physiologically-based pharmacokinetic modeling has been used to evaluate maternal drug exposure to antenatal corticosteroids, highlighting the importance of understanding pharmacokinetics and dynamics for optimizing therapeutic strategies. Such modeling could be applicable to this compound for assessing its behavior in biological systems (Ke & Milad, 2019).
Synthesis and Fermentation Approaches
An innovative synthesis and fermentation approach for betamethasone from precursor compounds showcases the advancement in chemical synthesis techniques. Exploring similar synthetic pathways could enhance the production efficiency and reduce the environmental impact of this compound manufacturing (Tang et al., 2017).
Analytical Methods for Pharmaceutical Analysis
The development of sensitive, robust analytical methods for the quantification of betamethasone in human plasma illustrates the ongoing need for precise analytical tools in pharmaceutical research. Such methodologies could be adapted for this compound to ensure accurate dosing and monitoring in clinical research (Pereira et al., 2005).
作用機序
Target of Action
6α-Chlorodexamethasone primarily targets the glucocorticoid receptor (GR) , a type of nuclear receptor that regulates gene expression. The glucocorticoid receptor plays a crucial role in controlling inflammation, immune responses, and metabolism .
Mode of Action
Upon binding to the glucocorticoid receptor, this compound forms a receptor-ligand complex that translocates to the cell nucleus. This complex then binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of specific genes. This interaction results in the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory genes .
Biochemical Pathways
This compound affects several biochemical pathways:
- Arachidonic Acid Pathway : Inhibits phospholipase A2, reducing the synthesis of arachidonic acid and its downstream products like prostaglandins and leukotrienes .
Pharmacokinetics
The pharmacokinetics of this compound include:
Result of Action
The molecular and cellular effects of this compound include:
- Metabolic Effects : Influences glucose metabolism, leading to increased gluconeogenesis and decreased peripheral glucose utilization .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound. For instance:
- Interactions : Concurrent use of other drugs, especially those affecting liver enzymes, can alter its metabolism and effectiveness .
: DrugBank : Medicine.com
Safety and Hazards
生化学分析
Biochemical Properties
6α-Chlorodexamethasone, like other corticosteroids, interacts with various enzymes and proteins within the body. It is known to inhibit the induction of nitric oxide synthase
Cellular Effects
This compound has been shown to influence cell function in various ways. For instance, it has been found to inhibit the proliferation of cells . It also promotes the migration of cells . These effects are likely mediated through its interactions with various cell signaling pathways, gene expression mechanisms, and cellular metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple pathways. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well-documented. It is known that the effects of similar corticosteroids can change over time due to factors such as the stability of the compound, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary with different dosages. While specific studies on this compound are limited, it is known that similar corticosteroids can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. It is known that corticosteroids like this compound can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar corticosteroids can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-documented. It is known that similar corticosteroids can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 6α-Chlorodexamethasone can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "Dexamethasone", "Thionyl chloride", "Methylene chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Dexamethasone is reacted with thionyl chloride in methylene chloride to form 6α-Chlorodexamethasone-21-chloride.", "Triethylamine is added to the reaction mixture to neutralize the hydrogen chloride gas produced during the reaction.", "The reaction mixture is then washed with water and dried over sodium sulfate.", "The resulting 6α-Chlorodexamethasone-21-chloride is then reacted with sodium hydroxide in methanol to form 6α-Chlorodexamethasone.", "The reaction mixture is then neutralized with hydrochloric acid and the product is extracted with methylene chloride.", "The organic layer is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to yield 6α-Chlorodexamethasone as a white solid." ] } | |
CAS番号 |
1744-64-5 |
分子式 |
C22H28ClFO5 |
分子量 |
426.9 g/mol |
IUPAC名 |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6-chloro-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChIキー |
CDGJSUBGFOVZMH-GQKYHHCASA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl |
同義語 |
6α-Chloro-9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione; (6α,11β,16α)-6-Chloro-9-fluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)





![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)


